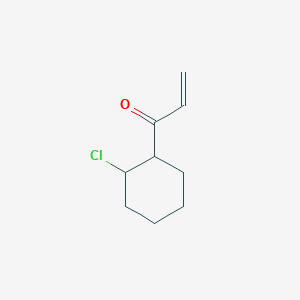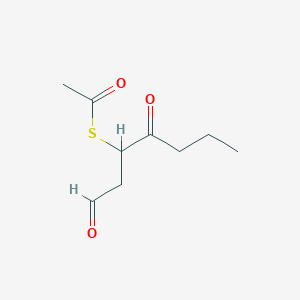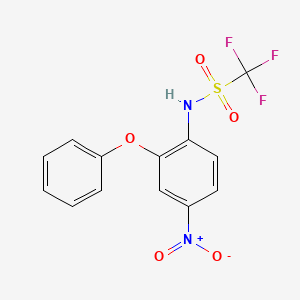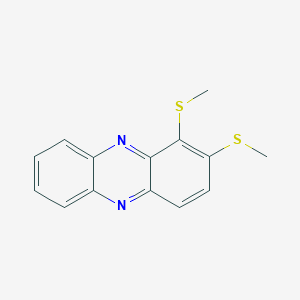
Phenazine, 1,2-bis(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenazine, 1,2-bis(methylthio)- is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazine derivatives are known for their diverse range of biological properties, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotective activities . The addition of methylthio groups to the phenazine structure can enhance its biological activity and modify its chemical properties.
Méthodes De Préparation
The synthesis of phenazine, 1,2-bis(methylthio)- typically involves the reaction of halogenophenazines or their N-oxides with sodium methyl sulfide . This method allows for the introduction of methylthio groups at specific positions on the phenazine ring. The reaction conditions usually involve heating the reactants in a suitable solvent, such as dimethylformamide, under an inert atmosphere to prevent oxidation.
Analyse Des Réactions Chimiques
Phenazine, 1,2-bis(methylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound back to its parent phenazine structure or other reduced forms.
Substitution: The methylthio groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction and conditions employed.
Applications De Recherche Scientifique
Phenazine, 1,2-bis(methylthio)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of phenazine, 1,2-bis(methylthio)- involves its ability to interact with cellular redox states and generate reactive oxygen species (ROS). These ROS can damage cellular components, leading to antimicrobial and antitumor effects . The compound can also act as an electron shuttle, modifying cellular redox states and influencing gene expression patterns .
Comparaison Avec Des Composés Similaires
Phenazine, 1,2-bis(methylthio)- can be compared with other phenazine derivatives, such as:
Phenazine-1-carboxylic acid: Known for its antibiotic activity against Mycobacterium tuberculosis.
Pyocyanin: A blue pigment with antimicrobial properties produced by Pseudomonas aeruginosa.
Clofazimine: An antituberculosis agent with a phenazine core structure.
Phenazine, 1,2-bis(methylthio)- is unique due to the presence of methylthio groups, which can enhance its biological activity and modify its chemical properties compared to other phenazine derivatives.
Propriétés
Numéro CAS |
53659-09-9 |
|---|---|
Formule moléculaire |
C14H12N2S2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
1,2-bis(methylsulfanyl)phenazine |
InChI |
InChI=1S/C14H12N2S2/c1-17-12-8-7-11-13(14(12)18-2)16-10-6-4-3-5-9(10)15-11/h3-8H,1-2H3 |
Clé InChI |
PZYQQLBTVYGPNZ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C2=NC3=CC=CC=C3N=C2C=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


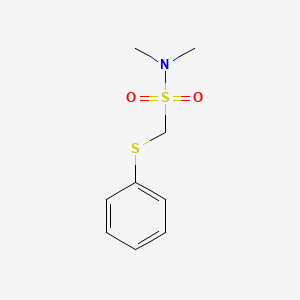
![Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14636502.png)
![Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]-](/img/structure/B14636505.png)
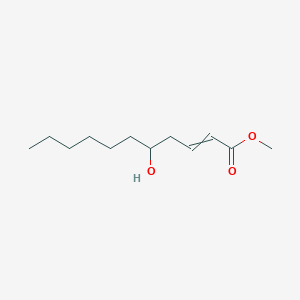
![1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one](/img/structure/B14636514.png)
![1-[(2-Methylbut-3-YN-2-YL)oxy]octane](/img/structure/B14636516.png)

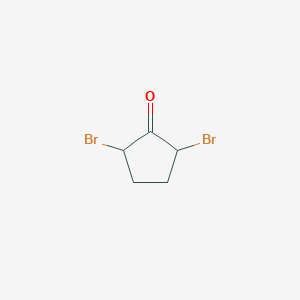
![N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14636527.png)
